Cas no 1399663-57-0 (5-(3-Bromo-benzyl)-furan-2-carboxylic acid)
5-(3-Bromo-benzyl)-furan-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(3-Bromo-benzyl)-furan-2-carboxylic acid
- 2-Furancarboxylic acid, 5-[(3-bromophenyl)methyl]-
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- Inchi: 1S/C12H9BrO3/c13-9-3-1-2-8(6-9)7-10-4-5-11(16-10)12(14)15/h1-6H,7H2,(H,14,15)
- InChI Key: GGHDOCZBWDNVAE-UHFFFAOYSA-N
- SMILES: O1C(CC2=CC=CC(Br)=C2)=CC=C1C(O)=O
5-(3-Bromo-benzyl)-furan-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM502304-1g |
5-(3-Bromobenzyl)furan-2-carboxylicacid |
1399663-57-0 | 97% | 1g |
$573 | 2023-02-02 |
5-(3-Bromo-benzyl)-furan-2-carboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-(3-Bromo-benzyl)-furan-2-carboxylic acid
Comprehensive Overview of 5-(3-Bromo-benzyl)-furan-2-carboxylic acid (CAS No. 1399663-57-0): Properties, Applications, and Industry Insights
5-(3-Bromo-benzyl)-furan-2-carboxylic acid (CAS No. 1399663-57-0) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This brominated furan derivative combines a furan-2-carboxylic acid backbone with a 3-bromo-benzyl substituent, offering versatile reactivity for synthetic modifications. Its molecular formula C12H9BrO3 and molecular weight of 281.10 g/mol make it a valuable intermediate in heterocyclic chemistry.
Recent studies highlight the compound's role in developing small-molecule inhibitors targeting enzymatic pathways, aligning with the growing demand for precision medicine solutions. Researchers particularly value the bromine atom at the meta-position, which facilitates cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations – key techniques in drug discovery workflows. The furan ring system contributes to enhanced bioavailability, a hot topic in ADMET optimization discussions.
From a commercial perspective, 1399663-57-0 addresses the industry's need for high-purity building blocks in combinatorial chemistry. Analytical data shows >98% HPLC purity in standard formulations, with characteristic IR absorptions at 1700 cm-1 (C=O stretch) and 750 cm-1 (C-Br vibration). These properties make it suitable for high-throughput screening platforms, a trending approach in AI-driven drug design.
Environmental considerations surrounding brominated compounds have led to innovations in sustainable synthesis routes for 5-(3-Bromo-benzyl)-furan-2-carboxylic acid. Modern catalytic methods utilizing palladium nanoparticles or photoredox catalysis demonstrate improved atom economy – a response to the pharmaceutical industry's green chemistry initiatives. This aligns with frequent search queries about eco-friendly synthesis of halogenated intermediates.
The compound's crystalline form (melting point 148-152°C) ensures stability during storage and shipping, addressing logistical challenges in global chemical supply chains. Its solubility profile (soluble in DMSO, methanol; sparingly soluble in water) makes it compatible with automated liquid handling systems, a critical factor for laboratory automation applications.
Patent literature reveals expanding applications of CAS 1399663-57-0 in developing biodegradable polymers and electronic materials, particularly as a precursor for conductive furan-based copolymers. This dual applicability in life sciences and material science positions it as a multipurpose chemical entity, frequently discussed in cross-disciplinary research forums.
Quality control protocols for 5-(3-Bromo-benzyl)furan-2-carboxylic acid typically involve LC-MS characterization and residual solvent analysis, reflecting the pharmaceutical industry's heightened focus on impurity profiling. Recent advancements in continuous flow chemistry have enabled more efficient production scales, responding to market demands for cost-effective intermediates.
As regulatory landscapes evolve, proper handling guidelines for brominated furan derivatives emphasize PPE requirements and waste management procedures. These best practices support the compound's integration into GMP-compliant manufacturing processes – a frequent search topic among process chemists and quality assurance professionals.
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